Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Description
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C32H36N2O6S and its molecular weight is 576.7 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that suggests potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C32H36N2O6S and a molecular weight of approximately 568.71 g/mol. It features a thiazole ring, pyrrole moiety, and various aromatic substituents, contributing to its unique chemical properties and potential biological activities.
Structural Features
Feature | Description |
---|---|
Thiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen. |
Pyrrole Moiety | A five-membered ring with nitrogen that can participate in various chemical reactions. |
Aromatic Substituents | Includes butoxybenzoyl and tert-butyl groups which may influence solubility and reactivity. |
Pharmacological Potential
Research indicates that compounds with similar structures to this compound exhibit diverse biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties.
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers.
- Antimicrobial Properties : Some derivatives have been tested for efficacy against various bacterial strains.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of thiazole derivatives, finding that compounds with similar moieties exhibited significant free radical scavenging activity. The mechanism was attributed to the presence of hydroxyl groups, which donate electrons to neutralize free radicals.
-
Anti-inflammatory Research :
- Research on pyrrole-containing compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
-
Antimicrobial Testing :
- A series of tests on structurally related compounds revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The efficacy was linked to the compound's ability to disrupt bacterial cell membranes.
Interaction Studies
Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies could focus on:
- Protein Binding : Investigating how the compound interacts with plasma proteins can provide insights into its bioavailability.
- Metabolic Pathways : Identifying metabolic pathways can help predict its behavior in biological systems.
Properties
CAS No. |
609796-50-1 |
---|---|
Molecular Formula |
C32H36N2O6S |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-tert-butylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H36N2O6S/c1-7-9-18-40-23-16-12-21(13-17-23)26(35)24-25(20-10-14-22(15-11-20)32(4,5)6)34(29(37)27(24)36)31-33-19(3)28(41-31)30(38)39-8-2/h10-17,25,35H,7-9,18H2,1-6H3/b26-24+ |
InChI Key |
UQGRRVMCNGVBSV-SHHOIMCASA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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